Cas no 1153-85-1 (3-Bromo-9-phenylcarbazole)

3-Bromo-9-phenylcarbazole is a brominated carbazole derivative widely used as an intermediate in organic synthesis, particularly in the development of optoelectronic materials. Its key advantages include a rigid aromatic structure, which enhances thermal and chemical stability, making it suitable for high-performance applications. The bromine substituent at the 3-position allows for further functionalization via cross-coupling reactions, enabling precise modification for tailored materials. This compound is especially valuable in the synthesis of organic light-emitting diodes (OLEDs), hole-transport materials, and other advanced electronic components. Its high purity and consistent performance make it a reliable choice for research and industrial applications in material science.
3-Bromo-9-phenylcarbazole structure
3-Bromo-9-phenylcarbazole structure
Product Name:3-Bromo-9-phenylcarbazole
CAS No:1153-85-1
MF:C18H12BrN
MW:322.198583602905
MDL:MFCD11977305
CID:40932
PubChem ID:172089049
Update Time:2025-05-26

3-Bromo-9-phenylcarbazole Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-N-phenylcarbazole
    • 3-Bromo-9-phenylcarbazole
    • 3-bromo-9-phenyl-9H-carbazole
    • 3-bromo-N-phenyl-9H-carbazole
    • N-Phenyl-3-broMocarbazole
    • 2-bromocarbazole
    • 3-BROMO-9PHENYL CARBAZOLE
    • 9H- Carbazole, 3-bromo-9-phenyl-
    • 3-bromanyl-9-phenyl-carbazole
    • 3-Brom-N-phenylcarbazol
    • 3-bromo-9-phenyl-carbazole
    • 9H-Carbazole, 3-bromo-9-phenyl-
    • AMCZ0001
    • BBL102749
    • SBB054648
    • STL556555
    • LS40918
    • OL10021
    • BC000088
    • SY029815
    • AB0031152
    • AM20050216
    • B3908
    • X4097
    • 3-bromo-9-phenyl-9,9a-dihyd
    • A803424
    • MFCD11977305
    • J-512092
    • SCHEMBL261514
    • KUBSCXXKQGDPPD-UHFFFAOYSA-N
    • AC-22299
    • DTXSID70596708
    • AS-2032
    • FT-0655963
    • AKOS015834707
    • SB66428
    • CS-W003820
    • 1153-85-1
    • 805-770-9
    • MDL: MFCD11977305
    • Inchi: 1S/C18H12BrN/c19-13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12H
    • InChI Key: KUBSCXXKQGDPPD-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C2C(=C1)C1C=CC=CC=1N2C1C=CC=CC=1

Computed Properties

  • Exact Mass: 321.01500
  • Monoisotopic Mass: 321.015
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 338
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 5.7
  • Topological Polar Surface Area: 4.9

Experimental Properties

  • Color/Form: Cryst.
  • Density: 1.39
  • Melting Point: 77.0 to 81.0 deg-C
  • Boiling Point: 461.7℃ at 760 mmHg
  • Flash Point: 233°C
  • Refractive Index: 1.672
  • Water Partition Coefficient: Slightly soluble in water.
  • PSA: 4.93000
  • LogP: 5.54620
  • λmax: 352(CH3CN)(lit.)

3-Bromo-9-phenylcarbazole Security Information

3-Bromo-9-phenylcarbazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-Bromo-9-phenylcarbazole Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:1153-85-1)3-Bromo-9-phenylcarbazole
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Purity:99.9%
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Amadis Chemical Company Limited
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(CAS:1153-85-1)3-Bromo-9-phenylcarbazole
Order Number:A803424
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Quantity:500g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:05
Price ($):274.0
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Additional information on 3-Bromo-9-phenylcarbazole

Introduction to 3-Bromo-9-phenylcarbazole (CAS No. 1153-85-1) and Its Emerging Applications in Chemical Biology

3-Bromo-9-phenylcarbazole, identified by the Chemical Abstracts Service Number (CAS No.) 1153-85-1, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its versatile structural framework and promising biological activities. This compound belongs to the carbazole family, which is well-documented for its pharmacological relevance and industrial applications. The presence of both bromine and phenyl substituents in its molecular structure enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug development.

The bromine atom at the 3-position and the phenyl group at the 9-position of 3-Bromo-9-phenylcarbazole contribute to its unique chemical properties, enabling diverse functionalization strategies. These features have been exploited in various synthetic pathways, particularly in the development of novel pharmaceuticals and agrochemicals. Recent advancements in medicinal chemistry have highlighted the compound's potential as a building block for designing molecules with enhanced binding affinity and selectivity towards biological targets.

In recent years, 3-Bromo-9-phenylcarbazole has been extensively studied for its role in the synthesis of small-molecule inhibitors targeting cancer-related pathways. The carbazole scaffold is known to exhibit anti-proliferative effects, and modifications such as bromination and phenyl substitution further modulate its bioactivity. For instance, studies have demonstrated that derivatives of this compound can inhibit kinases involved in tumor growth, suggesting their therapeutic potential. The 9-phenylcarbazole moiety, in particular, has been shown to interact with specific amino acid residues in protein targets, leading to the development of more potent and selective inhibitors.

Moreover, the bromine substituent at the 3-position allows for further chemical manipulation through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, enabling the synthesis of novel compounds with tailored biological activities. The ability to introduce diverse functional groups at strategic positions within the molecule has made 3-Bromo-9-phenylcarbazole a preferred starting material for medicinal chemists seeking to develop innovative therapeutics.

Recent research has also explored the photophysical properties of 3-Bromo-9-phenylcarbazole, revealing its potential applications in optoelectronic materials. Carbazole derivatives are known for their fluorescence characteristics, and modifications such as bromination can influence their emission properties. This has led to investigations into their use as fluorescent probes or components in organic light-emitting diodes (OLEDs). The interplay between electronic structure and photophysics in this compound class continues to be an active area of research, with implications for both biology and materials science.

The synthesis of 3-Bromo-9-phenylcarbazole typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include bromination of 9-phenylcarbazole using brominating agents such as N-bromosuccinimide (NBS), followed by purification via recrystallization or column chromatography. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making it more feasible to produce large quantities of the compound for research and industrial purposes.

In conclusion, 3-Bromo-9-phenylcarbazole (CAS No. 1153-85-1) is a multifaceted compound with significant potential in chemical biology and pharmaceutical development. Its unique structural features, including the bromine atom and phenyl group, enable diverse synthetic applications and biological activities. Ongoing research continues to uncover new therapeutic uses and material science applications for this compound, underscoring its importance in modern chemistry.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:1153-85-1)3-Bromo-9-phenylcarbazole
sfd9204
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:1153-85-1)3-Bromo-9-phenylcarbazole
A803424
Purity:99%
Quantity:500g
Price ($):274.0
Email